molecular formula C13H8Cl2OS B1618191 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one CAS No. 22619-36-9

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one

Cat. No.: B1618191
CAS No.: 22619-36-9
M. Wt: 283.2 g/mol
InChI Key: NQCSRJAUPXKFRS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is an α,β-unsaturated ketone that belongs to the class of chalcones, recognized for their 1,3-diarylprop-2-en-1-one skeleton which is considered a principal pharmacophore . This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Its core structure, featuring a prop-2-en-1-one spacer linking a 4-chlorophenyl ring and a 5-chlorothiophene ring, is a privileged scaffold for constructing diverse heterocyclic libraries . Scientific studies have established that chalcones derived from 5-chlorothiophene are key precursors in the synthesis of pyrazole derivatives . These pyrazole-based ligands are core structures in numerous compounds and are frequent targets in methodologies for developing bioactive pharmaceutical and agrochemical agents . The research value of this chalcone is further underscored by its well-defined molecular conformation, stabilized by intramolecular interactions, making it a subject of interest in crystallographic and computational studies . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly by leveraging the electron-withdrawing nature of its chlorine substituents to influence reactivity in further synthetic transformations, such as Michael addition reactions and cyclocondensations .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2OS/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(15)17-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCSRJAUPXKFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945278
Record name 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22619-36-9
Record name 1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',5-Dichloro-2-thienylchalcone
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Record name 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one
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Record name 4',5-dichloro-2-thienylchalcone
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Preparation Methods

Claisen-Schmidt Condensation: The Principal Synthetic Route

The most widely employed method for synthesizing 1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is the base-catalyzed Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 5-chlorothiophene-2-carbaldehyde or the corresponding ketone derivative.

General Reaction Scheme:

$$
\text{4-chlorobenzaldehyde} + \text{5-chlorothiophen-2-yl ketone} \xrightarrow[\text{solvent}]{\text{NaOH or KOH}} \text{this compound}
$$

Typical Conditions:

  • Solvent: Methanol or ethanol (15-20 mL per 0.01 mol scale)
  • Base catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH), often aqueous 50% w/v
  • Temperature: Room temperature to mild heating (25–60 °C)
  • Reaction time: 4 to 16 hours, depending on scale and stirring efficiency
  • Work-up: Precipitation by pouring reaction mixture into ice water, filtration, washing, and recrystallization from methanol or ethanol

Example from Literature:

  • Kumar et al. (2013) reported dissolving equimolar amounts (0.01 mol) of 1-(2,5-dichlorothiophen-3-yl)ethanone and 2-chlorobenzaldehyde in methanol, adding catalytic NaOH dropwise with vigorous stirring, and stirring at room temperature for 4 hours. The crude product was filtered and recrystallized to obtain the chalcone with melting points consistent with literature values.

  • In a related synthesis, 5 mmol of 4-chlorobenzaldehyde and 5 mmol of 5-chlorothiophen-2-carbaldehyde were reacted in methanol with 50% NaOH for about 16 hours at room temperature. The progress was monitored by thin-layer chromatography (TLC). After completion, the mixture was poured into ice water, and the precipitate was filtered and dried.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis:

Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation, reducing reaction times drastically from hours to minutes and improving yields.

  • For example, in the synthesis of related chalcones such as 3-(3-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one, microwave-assisted synthesis achieved yields up to 91% in 2 minutes compared to 80% yield in 24 hours under conventional heating.

  • This method involves mixing the aldehyde and ketone in a suitable solvent (e.g., ethanol or methanol) with a base catalyst and irradiating under controlled microwave conditions.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Solvent Methanol, Ethanol Polar protic solvents favor condensation
Base catalyst NaOH (50% w/v aqueous), KOH Catalytic amounts, added dropwise
Temperature 25–60 °C (room temperature to mild heating) Higher temperatures may speed reaction
Reaction time 4–16 hours (conventional), 2–10 minutes (microwave) Monitored by TLC
Molar ratio 1:1 aldehyde to ketone Stoichiometric balance for optimal yield
Work-up Ice water quenching, filtration, recrystallization Purification by recrystallization or chromatography

Purification Techniques

  • Recrystallization: The crude product is commonly recrystallized from methanol or ethanol to enhance purity.
  • Chromatography: In some cases, column chromatography on silica gel is used for further purification, especially when side products or unreacted starting materials are present.

Analytical Characterization Supporting Preparation

  • Melting Point: Typically around 352–363 K (79–90 °C), confirming purity and identity.
  • Spectroscopic Data: IR spectra show characteristic carbonyl (C=O) stretch near 1645 cm⁻¹; $$ ^1H $$ NMR displays vinyl protons with coupling constants around 15–16 Hz, confirming trans (E) configuration of the double bond.
  • Elemental Analysis: Consistent with calculated values for C, H, Cl, and S content.
  • X-ray Crystallography: Structural confirmation has been reported, showing the planar enone bridge between the chlorophenyl and chlorothiophene rings.

Summary Table of Preparation Methods

Method Reactants Conditions Reaction Time Yield (%) Notes
Conventional Claisen-Schmidt 4-chlorobenzaldehyde + 5-chlorothiophen-2-carbaldehyde NaOH in methanol, room temp or mild heat 4–16 hours 75–85 Simple, widely used
Microwave-Assisted Same as above NaOH in ethanol, microwave irradiation 2–10 minutes 85–91 Faster, higher yield
Industrial Scale-Up Same as above Continuous flow reactors, optimized base Variable High Enhanced efficiency and control

Research Findings and Notes

  • The Claisen-Schmidt condensation remains the gold standard for synthesizing chalcones including this compound due to its simplicity, cost-effectiveness, and good yields.

  • Microwave-assisted synthesis offers significant advantages in reducing reaction time and improving yield, making it attractive for rapid synthesis and potential industrial applications.

  • Purity and structural integrity are confirmed by multiple analytical techniques, including X-ray crystallography, which also provides insight into molecular conformation and intramolecular interactions.

  • The presence of chloro substituents on both phenyl and thiophene rings influences the electronic properties and reactivity of the compound, which is important for downstream chemical modifications and biological activity studies.

Chemical Reactions Analysis

Oxidation Reactions

The conjugated enone system undergoes oxidation at the double bond or carbonyl group:

Reagent/Conditions Products Mechanistic Pathway References
m-CPBA (m-chloroperbenzoic acid)Epoxide formation at C=C bondElectrophilic epoxidation
KMnO₄ (acidic conditions)Cleavage to 4-chlorobenzoic acid derivativesOxidative cleavage of enone system
Ozone (O₃) followed by H₂O₂Formation of dicarbonyl compoundsOzonolysis with reductive workup

Reduction Reactions

The double bond and ketone group are susceptible to reduction:

Reagent/Conditions Products Selectivity References
NaBH₄ (methanol, 0°C)Allylic alcoholPartial reduction of carbonyl
LiAlH₄ (THF, reflux)Fully saturated propane derivativeComplete reduction of C=C and C=O
H₂/Pd-C (room temperature)1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)propaneCatalytic hydrogenation

Substitution Reactions

Chlorine atoms on aromatic rings participate in nucleophilic substitutions:

Reagent Conditions Products References
NaOH (aqueous ethanol, 80°C)Replacement of Cl with -OHHydroxylated thiophene/phenyl rings
NH₃ (sealed tube, 120°C)Amination at para-chlorophenyl groupAniline derivative

Cyclization and Cycloaddition

The enone system facilitates heterocycle formation:

Diels-Alder Reaction

Acts as a dienophile with electron-rich dienes (e.g., furan) to form six-membered cycloadducts.

Michael Addition

The α,β-unsaturated ketone undergoes nucleophilic additions:

Nucleophile Conditions Products References
Ethyl acetoacetateK₂CO₃, DMF, 60°Cβ-Diketo adduct
ThiophenolEt₃N, CH₂Cl₂, RTSulfur-containing adduct

Mechanistic and Structural Insights

  • Electronic Effects : Chlorine substituents enhance electrophilicity of the enone system, accelerating reactions with nucleophiles .

  • Stereochemistry : Reduction and cyclization reactions exhibit stereoselectivity influenced by the thiophene ring’s electronic environment .

  • Thermodynamic Stability : Computational studies (DFT) confirm the (E)-configuration is thermodynamically favored due to reduced steric hindrance .

Scientific Research Applications

Chemistry

In organic chemistry, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation: Formation of epoxides or other oxidized derivatives.
  • Reduction: Conversion to alcohols or alkanes.
  • Substitution Reactions: Halogen atoms can be replaced with other functional groups through nucleophilic substitution.

Biology

This compound has been studied for its potential antimicrobial and antifungal properties . Research indicates that it exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents. For example:

  • A study demonstrated that derivatives of this chalcone showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Medicine

This compound is under investigation for its anti-inflammatory and anticancer activities. Its mechanism of action may involve the inhibition of specific enzymes or cellular receptors linked to inflammation and tumor growth. Notable findings include:

  • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

StudyFindings
Antimicrobial ActivityExhibited significant inhibition against S. aureus and E. coli .
Anticancer PropertiesInduced apoptosis in various cancer cell lines .
Anti-inflammatory EffectsShowed potential in reducing inflammation markers in cell models .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique electronic configuration due to the chlorinated phenyl and thiophene rings enhances its reactivity, making it valuable in material science.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one involves interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Chalcone derivatives with variations in aryl/heteroaryl substituents exhibit distinct physicochemical, biological, and optical properties. Below is a detailed comparison:

Structural and Electronic Modifications

Table 1: Substituent Effects on Key Properties
Compound Name Substituents C=O IR (cm⁻¹) Biological Activity (DPPH Assay) NLO Properties Reference
Target Compound 4-ClPh, 5-ClThiophen-2-yl 1647 Not reported High polarizability (DFT)
1-(5-ClThiophen-2-yl)-3-(2,4-diClPh)prop-2-en-1-one 2,4-diClPh, 5-ClThiophen-2-yl - 19.87% inhibition (25 µg/mL) Not studied
(E)-1-(5-ClThiophen-2-yl)-3-(4-(NMe₂)Ph)prop-2-en-1-one 4-(NMe₂)Ph, 5-ClThiophen-2-yl - - Enhanced β (hyperpolarizability)
1-(4-ClPh)-3-(4-MeOPh)prop-2-en-1-one 4-ClPh, 4-MeOPh - - High dipole moment (DFT)
1-(5-ClThiophen-2-yl)-3-Phprop-2-en-1-one Ph, 5-ClThiophen-2-yl - - Moderate NLO response

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s dual chloro substituents enhance electron-withdrawing effects, increasing dipole moment and polarizability compared to analogs like 1-(5-ClThiophen-2-yl)-3-Phprop-2-en-1-one (non-chlorinated phenyl) . Methoxy (4-MeOPh) and dimethylamino (4-NMe₂Ph) groups in analogs introduce electron-donating effects, improving charge transfer and NLO performance .

Biological Activity:

  • The 2,4-dichlorophenyl analog () exhibits significant antioxidant activity (19.87% DPPH inhibition), outperforming ascorbic acid (16.13%) . The target compound’s bioactivity remains unexplored but could be modulated by substituent positioning.

Crystal Packing and Solubility:

  • Derivatives with bulky substituents (e.g., 2,3-dihydrobenzofuran-5-yl in ) show altered crystal packing via Hirshfeld surface analysis, affecting solubility and melting points .

Nonlinear Optical (NLO) Properties

  • Target Compound vs. Methoxy-Substituted Analogs: DFT studies () show that 4-methoxy substitution increases dipole moment (µ) and hyperpolarizability (β) due to enhanced charge asymmetry. For example, (E)-1-(4-ClPh)-3-(4-MeOPh)prop-2-en-1-one has µ = 5.2 D and β = 12.4 × 10⁻³⁰ esu, surpassing urea (µ = 1.3 D, β = 0.7 × 10⁻³⁰ esu) .
  • Dimethylamino-Substituted Analog: The 4-NMe₂Ph derivative () exhibits red-shifted absorption and higher β values due to strong intramolecular charge transfer, making it suitable for two-photon absorption applications .

Biological Activity

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one, a compound with the CAS number 956-04-7, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula for this compound is C13H8Cl2OSC_{13}H_8Cl_2OS, with a molecular weight of 283.17 g/mol. The structural representation highlights the presence of both chlorophenyl and chlorothiophenyl groups, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13H8Cl2OSC_{13}H_8Cl_2OS
Molecular Weight283.17 g/mol
CAS Number956-04-7
PubChem ID90813

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, molecular docking studies indicate good binding affinity against various microbial targets, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Anticancer Potential

Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce cell cycle arrest in cancer cells, particularly in T-24 and PC-3 cell lines. These effects are likely mediated through the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair .

Case Study: Cell Cycle Arrest

In a notable study involving T-24 cancer cells, treatment with derivatives of this compound resulted in significant cell cycle arrest at the S phase. This suggests that the compound could be further explored for its potential as an anticancer therapeutic agent.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and binding capabilities, which is critical for its pharmacological effects.

Molecular Docking Studies

Molecular docking analyses have been conducted to evaluate the binding interactions of this compound with various biological targets. These studies reveal that the compound exhibits favorable binding energies, indicating its potential efficacy as an antimicrobial and anticancer agent .

Comparative Analysis

A comparative study of similar compounds highlights the unique structural features that contribute to the biological activity of this compound. The presence of both chlorinated aromatic rings is pivotal in enhancing its interaction with biological macromolecules.

Table 2: Comparative Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
Similar Compound AModerateHigh
Similar Compound BLowModerate

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one, and how can reaction purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where 4-chloroacetophenone reacts with 5-chlorothiophene-2-carbaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol. Key steps include:

  • Reagent ratios : A 1:1 molar ratio of ketone to aldehyde is critical to minimize side products .
  • Purity control : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) is used to monitor reaction progress. Recrystallization from ethanol or methanol improves purity .
  • Acid catalysis : Glacial acetic acid may be added to enhance condensation efficiency in some protocols .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this chalcone derivative?

  • IR spectroscopy : Peaks at ~1645–1650 cm⁻¹ confirm the α,β-unsaturated ketone (C=O stretch), while C-Cl stretches appear at 750–800 cm⁻¹. Thiophene C-S vibrations are observed at ~680–700 cm⁻¹ .
  • ¹H NMR : Trans coupling constants (J = 15–16 Hz) between the α and β protons of the enone system confirm the E-configuration. Aromatic protons from the 4-chlorophenyl and 5-chlorothiophenyl groups resonate at δ 7.3–7.8 ppm, with distinct splitting patterns .

Q. What methodologies are used to evaluate the biological activity of this compound, such as antimicrobial or antioxidant potential?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as positive controls .
  • Antioxidant screening : DPPH radical scavenging assays at concentrations of 10–100 µg/mL, compared to ascorbic acid .

Advanced Research Questions

Q. How do crystallographic studies (e.g., XRD) and computational methods (DFT) resolve structural ambiguities in this compound?

  • XRD analysis : Single-crystal X-ray diffraction reveals bond lengths (C=O: ~1.22 Å), dihedral angles between aromatic rings (e.g., 15–25°), and intermolecular interactions (C–H⋯O, π-π stacking). SHELXL is commonly used for refinement .
  • DFT calculations : Optimized geometries at the B3LYP/6-311G(d,p) level correlate with experimental data. HOMO-LUMO gaps (~4.5 eV) predict charge-transfer properties relevant to optical applications .

Q. What challenges arise in achieving regioselectivity during synthesis, and how can tautomerization or co-crystallization be addressed?

  • Tautomerization : Keto-enol tautomerism may occur under acidic conditions. Stabilization requires inert atmospheres (N₂) and low-temperature recrystallization .
  • Co-crystallization : Unintended co-crystals (e.g., with enol forms) are identified via XRD and mitigated by adjusting solvent polarity (e.g., using DMF instead of ethanol) .

Q. How do substituents (e.g., Cl, thiophene) influence the nonlinear optical (NLO) properties of this chalcone?

  • Hyperpolarizability (β) : Electron-withdrawing groups (Cl) enhance NLO response. Z-scan measurements at 532 nm show third-order nonlinear susceptibility (χ³) values ~10⁻¹² esu, making it suitable for photonic devices .
  • TD-DFT simulations : Predict UV-Vis absorption maxima (~350 nm) and charge-transfer transitions between thiophene and chlorophenyl moieties .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • pH stability : Degradation studies in buffers (pH 1–13) monitored via HPLC show maximal stability at pH 6–8. Acidic conditions promote hydrolysis of the enone system .
  • Thermal stability : TGA-DSC analysis reveals decomposition onset at ~220°C, suggesting suitability for high-temperature applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one

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